4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene rings. The ethoxy-substituted benzamide group at the 2-position and the methyl group at the 10-position on the oxazepine core distinguish it from other analogs. Its molecular formula is C₂₄H₂₁N₂O₄, with a monoisotopic mass of 412.1035 g/mol (calculated for C₂₂H₁₅F₃N₂O₃ in a related compound) .
Properties
IUPAC Name |
4-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-17-11-8-15(9-12-17)22(26)24-16-10-13-20-18(14-16)23(27)25(2)19-6-4-5-7-21(19)29-20/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXMOQIKBPFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the dibenzo-oxazepine core, followed by functionalization to introduce the ethoxy and benzamide groups.
Formation of the Dibenzo-oxazepine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminodiphenyl ether, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Target of Action
The primary target for this compound is the Dopamine D2 receptor , which plays a crucial role in the central nervous system's dopaminergic pathways.
Mode of Action
4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a selective inhibitor of the Dopamine D2 receptor. This inhibition can influence several physiological functions such as motor control, reward mechanisms, and the regulation of prolactin secretion.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives from the Streptomyces genus have shown efficacy against various pathogens. Studies have demonstrated that certain metabolites produced by Streptomyces spp. possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Compounds analogous to this compound have been investigated for their anticancer effects. These compounds can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors affecting pathways crucial for microbial survival and cancer cell proliferation.
- Interaction with Receptors : Some studies suggest interactions with neurotransmitter receptors, particularly dopamine receptors, influencing both neurological and psychiatric conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on various cancer cell lines; induced apoptosis through caspase activation. |
| Study 3 | Neurological Impact | Evaluated the effect on dopamine receptor modulation; suggested potential in treating schizophrenia symptoms. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural activity.
Comparison with Similar Compounds
Structural Modifications in the Dibenzo[b,f][1,4]Oxazepine/Thiazepine Core
Oxygen vs. Sulfur in the Heterocyclic Ring
- Target Compound : Contains a 1,4-oxazepine ring (oxygen atom at position 1).
- N-(4-Bromobenzyl)-10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-(R)-Oxide: Chiral sulfoxide configuration (R-enantiomer) influences receptor selectivity .
Substituents on the Oxazepine/Thiazepine Core
- 10-Methyl Group : Common in both oxazepine and thiazepine derivatives (e.g., compounds 36 and 37 in ) .
- Ethyl/Propyl Modifications: 10-Ethyl-N-(4-Methoxyphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide (C₂₃H₂₁N₂O₄S): Increased hydrophobicity compared to methyl derivatives .
Benzamide Substituent Variations
Pharmacological and Analytical Data
Receptor Binding (D2 Dopamine Receptor Antagonists) :
- 10-Ethyl-N-(4-Methoxyphenethyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide : HRMS m/z 449.1530 (theoretical 449.1535), indicating high purity .
- Target Compound : Predicted to exhibit moderate antagonism based on ethoxy group’s electron-donating effects, similar to methoxy analogs .
Chiral Separation :
- N-(4-Bromobenzyl)-10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-(R)-Oxide: Resolved using CHIRALPAK®IA column (60% ethanol/hexanes) .
Biological Activity
4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features an ethoxy group and a dibenzo[b,f][1,4]oxazepine core structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4 |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 922132-03-4 |
Antimicrobial Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit notable antimicrobial properties. For example, studies have shown that derivatives can inhibit various pathogenic bacteria and fungi. The specific compound has been evaluated for its ability to combat strains resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of related dibenzo derivatives against methicillin-resistant Staphylococcus aureus (MRSA), it was found that certain modifications in the chemical structure enhanced efficacy against biofilm formation—a critical factor in MRSA infections. The compound's structural similarities suggest potential effectiveness in similar applications .
Antitumor Activity
The biological activity of this compound also extends to antitumor effects. Research has indicated that compounds with similar oxazepine structures can induce apoptosis in cancer cells through various pathways.
Mechanism of Action
The proposed mechanisms include:
- Histone Deacetylase Inhibition : Compounds from this class have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in tumor cells.
Pharmacological Implications
Given its promising biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer. Its structural features may allow for further modifications to enhance efficacy and reduce toxicity.
Q & A
Advanced Research Question
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity .
- Cluster analysis : Group derivatives by structural motifs (e.g., electron-withdrawing vs. donating groups) to identify activity trends .
- Bayesian networks : Predict toxicity profiles based on fragment contributions to off-target binding .
How do reactor design parameters influence the yield and selectivity of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
